molecular formula C12H12O2 B14318172 1-Phenylethenyl but-2-enoate CAS No. 109538-27-4

1-Phenylethenyl but-2-enoate

Cat. No.: B14318172
CAS No.: 109538-27-4
M. Wt: 188.22 g/mol
InChI Key: CVECPLDNMPNAKB-UHFFFAOYSA-N
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Description

1-Phenylethenyl but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group attached to an ethenyl moiety, which is further connected to a but-2-enoate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethenyl but-2-enoate can be synthesized through several methods. One common approach involves the esterification of but-2-enoic acid with 1-phenylethenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

1-Phenylethenyl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

1-Phenylethenyl but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-Phenylethenyl but-2-enoate involves its reactivity with various chemical reagents. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The phenyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethenyl acridine: Similar structure but with an acridine moiety instead of but-2-enoate.

    Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Contains an acridine group and a similar ester linkage.

Uniqueness

1-Phenylethenyl but-2-enoate is unique due to its combination of a phenyl group with an ethenyl and but-2-enoate moiety. This structural arrangement imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

CAS No.

109538-27-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-phenylethenyl but-2-enoate

InChI

InChI=1S/C12H12O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h3-9H,2H2,1H3

InChI Key

CVECPLDNMPNAKB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC(=C)C1=CC=CC=C1

Origin of Product

United States

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